molecular formula C20H26N4O3 B12752378 4'-((3,4-Dimethyl-5-isoxazolyl)carbamoyl)-alpha-methyl-1-piperidineacetanilide CAS No. 94755-93-8

4'-((3,4-Dimethyl-5-isoxazolyl)carbamoyl)-alpha-methyl-1-piperidineacetanilide

Cat. No.: B12752378
CAS No.: 94755-93-8
M. Wt: 370.4 g/mol
InChI Key: HLLCVVUVOATCSB-UHFFFAOYSA-N
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Description

BRN 1042152 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. It has applications in chemistry, biology, medicine, and industry, making it a versatile and important compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BRN 1042152 typically involves multiple steps, including the use of high-performance liquid chromatography (HPLC) for isolation and purification . The synthetic routes often require specific reaction conditions, such as controlled temperature, pressure, and pH levels, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of BRN 1042152 may involve large-scale chemical reactors and advanced purification techniques. The use of preparative HPLC is common to achieve the necessary purity levels for industrial applications . Additionally, the optimization of reaction conditions and the use of efficient catalysts are crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: BRN 1042152 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties, allowing it to be used in different applications.

Common Reagents and Conditions: The reactions involving BRN 1042152 often require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may involve reducing agents like sodium borohydride . The reaction conditions, such as temperature and solvent choice, play a critical role in determining the reaction’s outcome.

Major Products Formed: The major products formed from the reactions of BRN 1042152 depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of BRN 1042152 involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

BRN 1042152 can be compared with other similar compounds based on its structure and properties. Similar compounds may include those with analogous functional groups or similar reactivity patterns . BRN 1042152 may exhibit unique characteristics, such as higher stability or reactivity, that distinguish it from other compounds . Some similar compounds include those used in similar synthetic reactions or with comparable applications in research and industry .

Conclusion

BRN 1042152 is a versatile and valuable compound with a wide range of applications in scientific research and industry Its unique properties and reactivity make it an important tool for chemists, biologists, and medical researchers

Properties

CAS No.

94755-93-8

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-(2-piperidin-1-ylpropanoylamino)benzamide

InChI

InChI=1S/C20H26N4O3/c1-13-14(2)23-27-20(13)22-19(26)16-7-9-17(10-8-16)21-18(25)15(3)24-11-5-4-6-12-24/h7-10,15H,4-6,11-12H2,1-3H3,(H,21,25)(H,22,26)

InChI Key

HLLCVVUVOATCSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)N3CCCCC3

Origin of Product

United States

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